molecular formula C13H18O2 B13533777 1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol

1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13533777
M. Wt: 206.28 g/mol
InChI Key: JHAAOKKBBXZOEV-UHFFFAOYSA-N
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Description

1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a methoxy and methyl substitution on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 4-methoxy-3-methylphenyl ethene, followed by reduction. The cyclopropanation can be achieved using reagents like diazomethane or Simmons-Smith reagents under controlled conditions. The reduction step often employs hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the desired ethan-1-ol derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Corresponding ketone

    Reduction: Corresponding alkane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound for studying cyclopropyl group reactivity.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The methoxy and methyl substitutions on the phenyl ring can also influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)ethanol: Similar structure but lacks the cyclopropyl group.

    4-Methoxy-α-methylbenzyl alcohol: Similar functional groups but different overall structure.

    4-Methoxyphenyl methyl carbinol: Similar functional groups but different overall structure.

Uniqueness: 1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and properties compared to other similar compounds. The combination of the cyclopropyl group with the methoxy and methyl substitutions on the phenyl ring makes this compound particularly interesting for various applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-[1-(4-methoxy-3-methylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C13H18O2/c1-9-8-11(4-5-12(9)15-3)13(6-7-13)10(2)14/h4-5,8,10,14H,6-7H2,1-3H3

InChI Key

JHAAOKKBBXZOEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2)C(C)O)OC

Origin of Product

United States

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